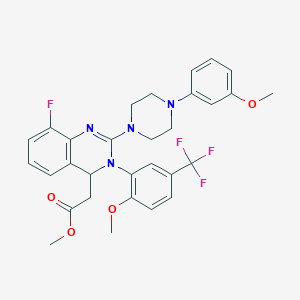

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14BrFN2O3 and its molecular weight is 405.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Research into the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids, which share a structural resemblance with methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, indicates that these compounds exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Miyamoto et al., 1990).

Anticancer Drug Synthesis

The compound is a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This makes it an important molecule in the development of new chemotherapy agents (Cao Sheng-li, 2004).

Organic Synthesis and Chemical Reactions

The structure of this compound is similar to compounds that have been used to study the reactions of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. These reactions are fundamental in the synthesis of complex organic molecules and understanding the behavior of cyclic compounds in organic synthesis (Orito et al., 2000).

Photolabile Protecting Groups

Compounds with brominated hydroxyquinoline structures have been investigated for their utility as photolabile protecting groups, offering potential applications in the development of light-sensitive drug delivery systems. Such compounds, including derivatives of the quinoline family, have shown increased solubility and low fluorescence, making them useful for controlling the release of biologically active molecules in response to light (Fedoryak et al., 2002).

Cytotoxic Activity

The structure is closely related to compounds that have been evaluated for their cytotoxic activity, indicating potential applications in cancer therapy. Research into similar quinoline derivatives has shown that certain modifications can significantly affect their activity against cancer cells, suggesting the importance of structural optimization in the design of new anticancer drugs (Bu et al., 2001).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 2-bromobenzylamine with 7-fluoro-3-formyl-1,2-dihydroquinoline-2-one, followed by esterification with methyl chloroformate.", "Starting Materials": [ "2-bromobenzylamine", "7-fluoro-3-formyl-1,2-dihydroquinoline-2-one", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-bromobenzylamine is reacted with 7-fluoro-3-formyl-1,2-dihydroquinoline-2-one in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO to form the intermediate 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.", "Step 2: The intermediate is then reacted with excess methyl chloroformate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to form the final product, Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

Número CAS |

1251617-00-1 |

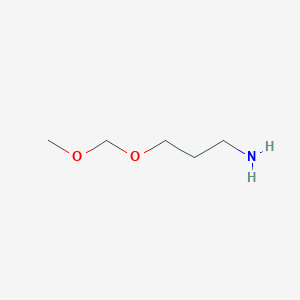

Fórmula molecular |

C18H14BrFN2O3 |

Peso molecular |

405.223 |

Nombre IUPAC |

methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23) |

Clave InChI |

CNNJUXAMLYQBLN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2892120.png)

![N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2892124.png)

![7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2892125.png)

![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)

![N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ETHANE-1-SULFONAMIDE](/img/structure/B2892135.png)